1-[(Chloromethoxy)methoxy]-2-methoxyethane
Overview
Description
1-[(Chloromethoxy)methoxy]-2-methoxyethane, also known as 2-methoxyethoxymethyl chloride, is an organic compound with the molecular formula C4H9ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its reactivity due to the presence of both ether and chloride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Chloromethoxy)methoxy]-2-methoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyethanol with thionyl chloride. The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions. The general reaction is as follows:
2-Methoxyethanol+Thionyl chloride→2-Methoxyethoxymethyl chloride+Sulfur dioxide+Hydrogen chloride
This method, while effective, requires careful handling due to the toxic nature of thionyl chloride and the production of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling hazardous reagents. The use of automated systems allows for precise temperature and pressure control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethoxy)methoxy]-2-methoxyethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be readily displaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methoxyethanol and hydrochloric acid.
Oxidation and Reduction: While less common, the ether groups can undergo oxidation to form aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction can occur under mild acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiocyanates, and substituted ethers.
Hydrolysis: The primary products are 2-methoxyethanol and hydrochloric acid.
Scientific Research Applications
1-[(Chloromethoxy)methoxy]-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The methoxymethyl (MOM) group can be introduced and later removed under mild conditions, making it useful for multi-step synthesis.
Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of antibiotics and other therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and as a reagent in the production of polymers and resins.
Mechanism of Action
The mechanism by which 1-[(Chloromethoxy)methoxy]-2-methoxyethane exerts its effects is primarily through its reactivity as an alkylating agent. The chloride group can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce the methoxymethyl protecting group or to modify existing molecules.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but with a simpler molecular framework, used primarily as an alkylating agent.
Methoxymethyl chloride: Another related compound used for introducing the methoxymethyl protecting group.
Ethyl chloromethyl ether: Similar in reactivity but with an ethyl group instead of a methoxy group.
Uniqueness
1-[(Chloromethoxy)methoxy]-2-methoxyethane is unique due to its dual functionality, combining both ether and chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler alkylating agents. Its use as a protecting group in organic synthesis is particularly valuable due to the stability of the methoxymethyl group under various reaction conditions and its ease of removal.
Properties
IUPAC Name |
1-(chloromethoxymethoxy)-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c1-7-2-3-8-5-9-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCUTACRFCJVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520371 | |
Record name | 1-[(Chloromethoxy)methoxy]-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20520371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89268-03-1 | |
Record name | 1-[(Chloromethoxy)methoxy]-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20520371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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